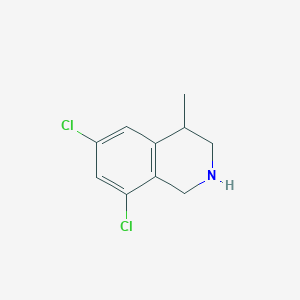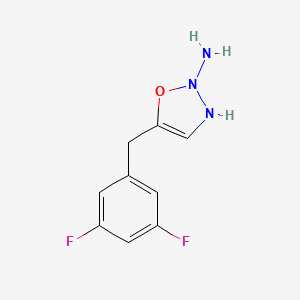
5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorobenzyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine typically involves the reaction of 3,5-difluorobenzyl bromide with an appropriate oxadiazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the difluorobenzyl group. Common reagents include sodium azide and potassium thiocyanate.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide and sodium borohydride.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Major Products:
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique chemical properties allow it to interact with biological molecules in a specific manner, making it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances its binding affinity to certain enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Difluorobenzyl bromide
- 3,5-Difluorobenzyl chloride
- 3,5-Difluorobenzyl mercaptan
Comparison:
- 3,5-Difluorobenzyl bromide and 3,5-Difluorobenzyl chloride are similar in structure but differ in their reactivity due to the presence of different halogen atoms. Bromides are generally more reactive in nucleophilic substitution reactions compared to chlorides.
- 3,5-Difluorobenzyl mercaptan contains a thiol group instead of an oxadiazole ring, which imparts different chemical properties and reactivity. Thiols are known for their ability to form strong bonds with metals, making them useful in metal-binding applications.
The uniqueness of 5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine lies in its oxadiazole ring, which provides distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H9F2N3O |
|---|---|
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
5-[(3,5-difluorophenyl)methyl]-3H-oxadiazol-2-amine |
InChI |
InChI=1S/C9H9F2N3O/c10-7-1-6(2-8(11)4-7)3-9-5-13-14(12)15-9/h1-2,4-5,13H,3,12H2 |
InChI-Schlüssel |
OATWGNVURBPYCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)CC2=CNN(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



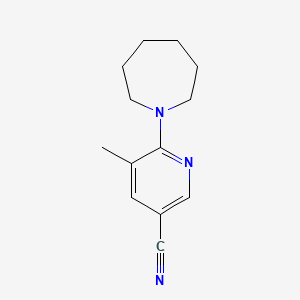


![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)
![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)
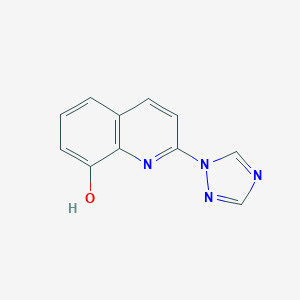
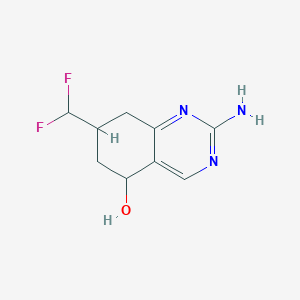

![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)

